molecular formula C18H15ClF3N3O3 B3984618 1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3984618
M. Wt: 413.8 g/mol
InChI Key: CYVDFTIWUVTUME-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a nitrophenyl group, and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: This intermediate can be synthesized by reacting 4-nitro-2-(trifluoromethyl)aniline with piperazine in the presence of a suitable solvent such as ethanol.

    Coupling reaction: The final step involves the reaction of 3-chlorobenzoyl chloride with 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine in the presence of a base such as triethylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.

Chemical Reactions Analysis

1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group and trifluoromethyl group are known to influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:

    1-benzoyl-4-[4-nitrophenyl]piperazine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-(3-chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro group, which may influence its interactions with biological targets.

    1-(3-chlorobenzoyl)-4-[4-methylphenyl]piperazine: Contains a methyl group instead of a nitro group, which may alter its chemical and biological properties.

The presence of the nitro and trifluoromethyl groups in this compound makes it unique and may contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c19-13-3-1-2-12(10-13)17(26)24-8-6-23(7-9-24)16-5-4-14(25(27)28)11-15(16)18(20,21)22/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDFTIWUVTUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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